Sodium heparin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Sodium heparin is a sodium salt of heparin, a naturally occurring glycosaminoglycan. It is widely used as an anticoagulant in medical settings to prevent and treat blood clots. Heparin was first discovered in 1916 and has since become an essential medication in various clinical applications, including surgeries and dialysis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium heparin is typically derived from animal tissues, such as porcine intestinal mucosa. The preparation involves several steps:

Extraction: The raw material is extracted using a salt-resolving technique.

Oxidation: The crude product undergoes oxidation.

Adsorption: An ion-exchange resin is used for adsorption.

Washing and Elution: The product is washed and eluted.

Ultrafiltration and Freeze-Drying: Finally, ultrafiltration and freeze-drying are performed to obtain the purified this compound.

Industrial Production Methods: The industrial production of this compound involves large-scale extraction from animal tissues, followed by purification processes that ensure high product quality and environmental sustainability. Modern methods avoid the use of organic solvents, making the process more eco-friendly .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium heparin undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The primary product of these reactions is modified heparin with altered anticoagulant properties, which can be used for specific medical applications .

Applications De Recherche Scientifique

Sodium heparin has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and analyses.

Biology: Plays a crucial role in cell culture and molecular biology experiments.

Medicine: Widely used as an anticoagulant in surgeries, dialysis, and treatment of thrombotic disorders.

Industry: Utilized in the production of medical devices and pharmaceuticals

Mécanisme D'action

Sodium heparin exerts its anticoagulant effects by binding to antithrombin III, a protein that inhibits thrombin and other coagulation factors. This binding accelerates the inactivation of these factors, preventing the formation of blood clots. The primary molecular targets are thrombin (factor IIa) and factor Xa .

Comparaison Avec Des Composés Similaires

Low-Molecular-Weight Heparin (LMWH): A derivative of heparin with a lower molecular weight, used for similar anticoagulant purposes.

Heparan Sulfate: A related glycosaminoglycan with similar structure but different biological functions.

Chondroitin Sulfate: Another glycosaminoglycan used in joint health supplements.

Uniqueness: Sodium heparin is unique due to its high anticoagulant activity and its ability to bind specifically to antithrombin III. Unlike low-molecular-weight heparin, this compound requires continuous monitoring and has a higher risk of bleeding .

Propriétés

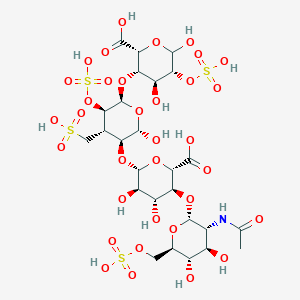

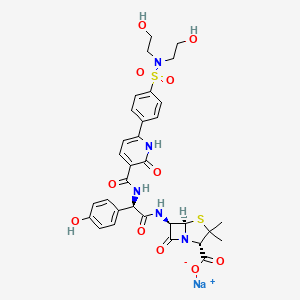

Formule moléculaire |

C26H41NO34S4 |

|---|---|

Poids moléculaire |

1039.9 g/mol |

Nom IUPAC |

(2S,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6S)-6-[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-sulfooxyoxan-3-yl]oxy-2-hydroxy-4-(sulfomethyl)-5-sulfooxyoxan-3-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1 |

Clé InChI |

ZFGMDIBRIDKWMY-PASTXAENSA-N |

SMILES isomérique |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@H](O[C@@H]3O)O[C@H]4[C@@H]([C@H](C(O[C@H]4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |

SMILES canonique |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |

Synonymes |

alpha Heparin alpha-Heparin Heparin Heparin Sodium Heparin, Sodium Heparin, Unfractionated Heparinic Acid Liquaemin Sodium Heparin Unfractionated Heparin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

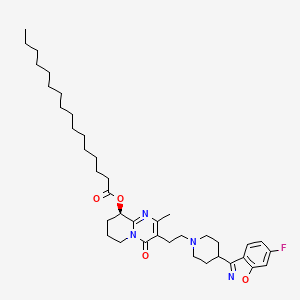

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)

![N-[(6aR,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1262170.png)